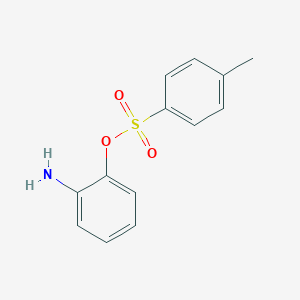

2-Aminophenyl 4-methylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

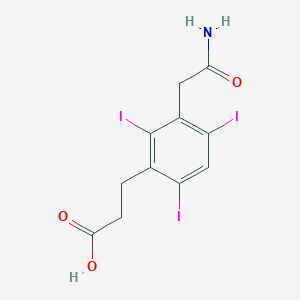

2-Aminophenyl 4-methylbenzene-1-sulfonate (2-AP4MBS) is an organic compound that is typically used in organic synthesis and as a reagent in laboratory experiments. It is an important intermediate in the production of dyes, pharmaceuticals, and other organic compounds. 2-AP4MBS is a colorless, crystalline solid with a melting point of 122-124°C. It is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Structural Studies

The compound has been used in structural studies. Single-crystal X-ray diffraction studies have been conducted to confirm the crystal structure .

Optical Properties

The compound has been studied for its optical properties. UV-visible spectral studies have revealed the transparency, lower cut-off wavelength, bandgap energy, and optical parameters such as refractive index (n), extinction coefficient (k), optical conductivity, and electrical conductivity .

Mechanical Properties

The mechanical properties of the compound have been investigated using Vicker’s micro-hardness test .

Electrical Properties

The dielectric measurement at room temperature showed the electrical behavior of the compound .

Nonlinear Optical Materials

The compound is used in nonlinear optical materials due to the presence of delocalized π- electron systems connecting the donor and acceptor groups .

Opto-Electronic Applications

The compound has been studied for opto-electronic applications. The third-order nonlinear optical parameters such as third-order NLO refractive index (n2) and third-order nonlinear susceptibility (χ3) of the compound were elucidated by Z-scan technique .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity .

Biochemical Pathways

Given the potential for membrane disruption and DNA interaction, it is plausible that this compound could affect a variety of cellular processes, including cell division and protein synthesis .

Result of Action

Based on the potential mode of action, it could lead to cell death through membrane disruption and dna interaction .

properties

IUPAC Name |

(2-aminophenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIMKKRVBCYKOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923879 |

Source

|

| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminophenyl 4-methylbenzene-1-sulfonate | |

CAS RN |

1216-96-2 |

Source

|

| Record name | Phenol, 2-amino-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)

![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)